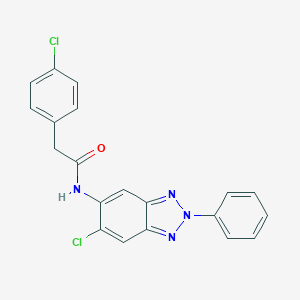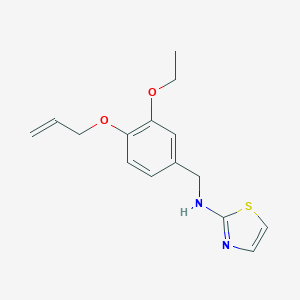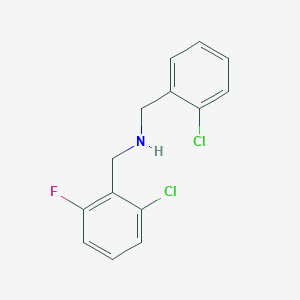
2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The presence of chlorophenyl and benzotriazolyl groups in its structure suggests potential utility in photostabilization, pharmaceuticals, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Substitution Reactions:
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Solvents: Selection of appropriate solvents to enhance solubility and reaction rates.
Temperature and Pressure: Control of temperature and pressure to ensure optimal yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the functional groups, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis and as a photostabilizer.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials requiring UV stabilization.
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The specific pathways and targets depend on its application:
Photostabilization: Absorbs UV light and dissipates the energy as heat, preventing degradation of materials.
Therapeutic Effects: May inhibit specific enzymes or interact with cellular components to exert antimicrobial or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylbenzotriazole: Lacks the chlorophenyl and acetamide groups, used primarily as a photostabilizer.
4-Chlorobenzotriazole: Contains a chlorophenyl group but lacks the acetamide moiety, used in corrosion inhibition.
N-Phenylbenzotriazole: Similar structure but without the chlorophenyl group, used in various chemical applications.
Uniqueness
2-(4-chlorophenyl)-N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide is unique due to the presence of both chlorophenyl and benzotriazolyl groups, which confer specific properties such as enhanced photostability and potential biological activity.
Propiedades
Fórmula molecular |
C20H14Cl2N4O |
|---|---|
Peso molecular |
397.3 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-N-(6-chloro-2-phenylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C20H14Cl2N4O/c21-14-8-6-13(7-9-14)10-20(27)23-17-12-19-18(11-16(17)22)24-26(25-19)15-4-2-1-3-5-15/h1-9,11-12H,10H2,(H,23,27) |
Clave InChI |
MSHZOSMNUDFJOA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)CC4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[4-(allyloxy)-3-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283445.png)
![N-(4-{[4-(allyloxy)-3-methoxybenzyl]amino}phenyl)butanamide](/img/structure/B283446.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)

![N-[2-(allyloxy)-3-ethoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283459.png)
![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)
![N-{[2-(allyloxy)-1-naphthyl]methyl}-N-(2H-tetraazol-5-yl)amine](/img/structure/B283461.png)
![N-{[3-CHLORO-5-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYL}-2H-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B283463.png)

![N-[3-(allyloxy)benzyl]-N-(2H-tetraazol-5-yl)amine](/img/structure/B283465.png)

![4-({[2-(allyloxy)-1-naphthyl]methyl}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B283468.png)
![4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}-5-methyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283469.png)
